molecular formula C8H6F3N3O B2531350 N-(cyanomethyl)-5-(trifluoromethyl)-1H-pyrrole-2-carboxamide CAS No. 2093830-89-6

N-(cyanomethyl)-5-(trifluoromethyl)-1H-pyrrole-2-carboxamide

Cat. No. B2531350
CAS RN: 2093830-89-6
M. Wt: 217.151
InChI Key: FISWNHWVISRBOW-UHFFFAOYSA-N
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Description

“N-(cyanomethyl)-5-(trifluoromethyl)-1H-pyrrole-2-carboxamide” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The compound also features a trifluoromethyl group (-CF3), which is known for its high electronegativity and the ability to increase the stability and bioavailability of pharmaceuticals . Additionally, it has a cyanomethyl group (-CH2CN), a type of nitrile group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrrole ring, the introduction of the trifluoromethyl group, and the attachment of the cyanomethyl group. Trifluoromethyl groups can be introduced using various methods, including transition metal-mediated reactions . The cyanomethyl group could potentially be introduced through a cyanation reaction .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The trifluoromethyl group is known to undergo various reactions, including transition metal-mediated trifluoromethylation reactions . The C-F bond in trifluoromethyl-containing compounds is the strongest single bond in organic compounds, and its activation is a challenging task in organic synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the trifluoromethyl group could increase its lipophilicity . The exact properties, such as melting point, boiling point, and solubility, would need to be determined experimentally.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s used as a pharmaceutical, its mechanism of action would depend on the biological target it interacts with. Trifluoromethyl groups are known to enhance the lipophilicity, metabolic stability, and pharmacokinetic properties of pharmaceuticals .

properties

IUPAC Name

N-(cyanomethyl)-5-(trifluoromethyl)-1H-pyrrole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N3O/c9-8(10,11)6-2-1-5(14-6)7(15)13-4-3-12/h1-2,14H,4H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FISWNHWVISRBOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=C1)C(F)(F)F)C(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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